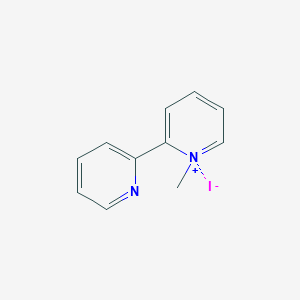
1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique compound with specific properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of key intermediates: This involves the preparation of intermediate compounds that will be further transformed into the target compound.
Coupling reactions: These reactions involve the joining of two molecular entities to form a larger molecule.
Purification steps: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Industrial Production Methods
Industrial production of chemical compounds like 1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide typically involves scaling up the laboratory synthesis methods. This includes:
Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high purity products.
Use of industrial reactors: Large-scale reactors are used to carry out the chemical reactions under controlled conditions.
Quality control: Rigorous testing and quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution reagents: These include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce oxidized derivatives with additional oxygen-containing functional groups.
Reduction: May produce reduced derivatives with fewer oxygen-containing functional groups.
Substitution: May produce substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
Binding to receptors: Interacting with specific receptors on cell surfaces or within cells.
Enzyme inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.
Modulation of signaling pathways: Affecting cellular signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide can be identified based on their structural and functional similarities. These compounds may include:
Analogous chemical structures: Compounds with similar core structures but different functional groups.
Functional analogs: Compounds with similar biological activities or mechanisms of action.
Uniqueness
This compound may possess unique properties that distinguish it from similar compounds, such as:
Specific binding affinity: Higher or more selective binding to certain molecular targets.
Distinct biological activity: Unique effects on biological systems that are not observed with similar compounds.
Conclusion
This compound is a compound with diverse applications in scientific research and industry Its synthesis, chemical reactions, and mechanism of action make it a valuable entity for further study and exploration
Properties
IUPAC Name |
1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.HI/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10;/h2-9H,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKLCVQDBVTHFG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=N2.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=N2.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














